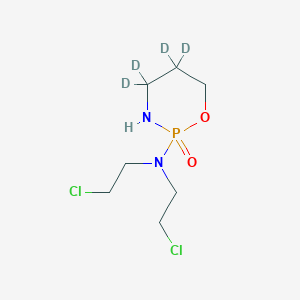
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of N,N-bis(2-chloroethyl)amine with deuterated reagents under controlled conditions. One common method includes the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out at low temperatures, typically between -15°C to -10°C, and involves the gradual addition of reagents to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and specialized equipment to prevent contamination and ensure the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can lead to the formation of N,N-bis(2-hydroxyethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, while oxidation reactions can produce N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-oxide .
Scientific Research Applications
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialized chemicals and materials with unique properties due to the presence of deuterium atoms
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: A related compound without deuterium substitution, commonly used as a chemical warfare agent and in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism of action.
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with similar chemical properties and applications .
Uniqueness
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to the presence of deuterium atoms, which can alter its chemical and biological properties. This makes it a valuable tool for studying the effects of isotopic substitution on reaction mechanisms and biological activity.
Properties
Molecular Formula |
C7H15Cl2N2O2P |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |
InChI Key |
CMSMOCZEIVJLDB-RUKOHJPDSA-N |
Isomeric SMILES |
[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H] |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
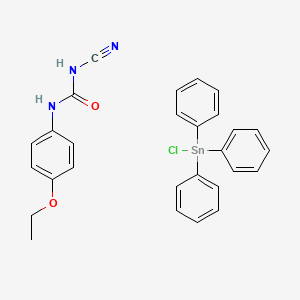


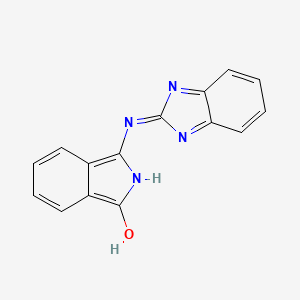
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
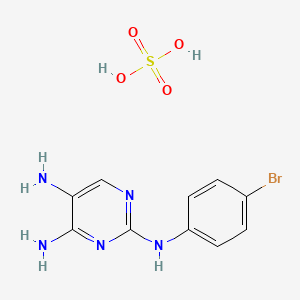
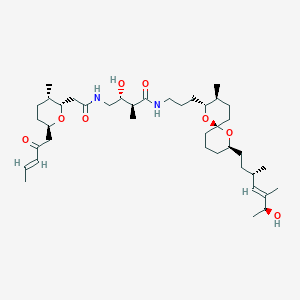
![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
